6-Bromo-3,4-dihydronaphthalene-2-carbonitrile

Physicochemical Property Lipophilicity Drug Design

Specialty halogenated dihydronaphthalene intermediates often face supply gaps, delaying SAR-driven lead optimization. 6-Bromo-3,4-dihydronaphthalene-2-carbonitrile (≥98%) closes this gap with a bromine handle for Suzuki/Buchwald-Hartwig couplings, enabling rapid analog library synthesis. Its LogP (3.30) and low TPSA (23.79 Ų) support CNS-penetrant candidate design, while the scaffold also serves as a precursor for polycyclic N-heterocycles (e.g., bronchodilator-active benzo[f]furo[2,3-c]isoquinolines) and agrochemical fungicides/herbicides. Stored at 2-8°C, shipped ambient. Bulk quantities available.

Molecular Formula C11H8BrN
Molecular Weight 234.09 g/mol
Cat. No. B13059302
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-3,4-dihydronaphthalene-2-carbonitrile
Molecular FormulaC11H8BrN
Molecular Weight234.09 g/mol
Structural Identifiers
SMILESC1CC2=C(C=CC(=C2)Br)C=C1C#N
InChIInChI=1S/C11H8BrN/c12-11-4-3-9-5-8(7-13)1-2-10(9)6-11/h3-6H,1-2H2
InChIKeyZVCLQLSXFYUOJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-3,4-dihydronaphthalene-2-carbonitrile: Baseline Overview


6-Bromo-3,4-dihydronaphthalene-2-carbonitrile (CAS: 1092523-00-6) is a halogenated nitrile derivative with the molecular formula C11H8BrN and a molecular weight of 234.09 g/mol . It features a bromine atom at the 6-position and a carbonitrile group at the 2-position of the dihydronaphthalene core, endowing it with distinct physicochemical properties, including a topological polar surface area (TPSA) of 23.79 Ų and a calculated LogP of 3.30 . The compound is commercially available at research-grade purities (≥98%) and serves as a versatile intermediate for constructing complex heterocycles, particularly in medicinal chemistry and agrochemical research.

6-Bromo-3,4-dihydronaphthalene-2-carbonitrile: Irreplaceability Rationale


Within the 3,4-dihydronaphthalene class, subtle variations in substitution pattern profoundly alter physicochemical properties, reactivity, and biological target engagement. For instance, the isomeric 6-bromo-3,4-dihydronaphthalene-1-carbonitrile (CAS: 140377-97-5) possesses a calculated LogP of 3.1 [1], whereas the 2-carbonitrile isomer has a LogP of 3.30 , representing a measurable difference in lipophilicity that can significantly impact membrane permeability, protein binding, and in vivo distribution. Furthermore, the presence or absence of the bromine atom directly influences synthetic utility; non-brominated 3,4-dihydronaphthalene-2-carbonitriles lack the key handle for transition metal-catalyzed cross-coupling reactions. Therefore, assuming functional interchangeability between these compounds without empirical validation risks misleading assay results and costly synthetic dead-ends.

6-Bromo-3,4-dihydronaphthalene-2-carbonitrile: Key Differentiators


Lipophilicity: 2-Cyano vs 1-Cyano Isomer

The 2-cyano isomer (target compound) exhibits a higher computed LogP (3.30) compared to its 1-cyano counterpart (LogP = 3.10) [1]. This difference of 0.20 LogP units suggests a measurable increase in lipophilicity, which can influence passive membrane diffusion and protein binding.

Physicochemical Property Lipophilicity Drug Design

Polar Surface Area: 2-Cyano vs 1-Cyano Isomer

The target compound has a topological polar surface area (TPSA) of 23.79 Ų , while the 1-cyano isomer has a TPSA of 23.8 Ų [1]. Although the difference is minimal, the position of the nitrile group influences the local electron density and hydrogen bond acceptor capacity, which can affect interactions with biological targets and solubility.

Physicochemical Property Polar Surface Area Drug-likeness

Cross-Coupling Potential vs Non-Brominated Scaffold

The 6-bromo substituent provides a definitive handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling late-stage diversification. In contrast, the non-brominated 3,4-dihydronaphthalene-2-carbonitrile lacks this reactive site, limiting its synthetic utility [1].

Organic Synthesis Cross-Coupling Reactivity

6-Bromo-3,4-dihydronaphthalene-2-carbonitrile Applications


SAR Exploration via Cross-Coupling

The bromine atom at the 6-position serves as a versatile handle for Suzuki, Buchwald-Hartwig, or Sonogashira cross-coupling reactions, enabling the systematic exploration of structure-activity relationships (SAR) in lead optimization campaigns [1]. This allows medicinal chemists to rapidly generate libraries of analogs with varied aryl, heteroaryl, or amine substituents, directly addressing the need for high-throughput diversification in drug discovery programs targeting kinases, GPCRs, or epigenetic regulators.

Physicochemical Tuning for CNS Drugs

The distinct lipophilicity profile (LogP = 3.30) and moderate polar surface area (TPSA = 23.79 Ų) of 6-bromo-3,4-dihydronaphthalene-2-carbonitrile make it a suitable core for designing central nervous system (CNS)-penetrant molecules . Its physicochemical properties fall within favorable ranges for blood-brain barrier permeability, offering a starting point for the development of therapeutics targeting neurological disorders, where subtle changes in LogP can significantly impact brain exposure.

Fused Polycyclic Heterocycles as Bronchodilators

The 3,4-dihydronaphthalene-2-carbonitrile framework, upon further functionalization, can be transformed into polycyclic N-heterocycles (e.g., benzo[f]furo[2,3-c]isoquinolines) via reactions such as Truce-Smiles rearrangements [2]. These complex scaffolds have demonstrated promising bronchodilator activity in tracheal contraction assays, highlighting the value of the core structure in the development of novel respiratory therapeutics.

Agrochemical Intermediate for Targeted Pesticides

The combination of a bromine substituent and a nitrile group within a rigid bicyclic framework provides a unique scaffold for the synthesis of agrochemicals, particularly fungicides and herbicides [1]. The nitrile moiety can be hydrolyzed to a carboxylic acid or reduced to an amine, while the bromine allows for further functionalization to optimize target-site binding and metabolic stability in planta.

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